Smurf1-IN-A01 -

Smurf1-IN-A01

Catalog Number: EVT-283666
CAS Number:
Molecular Formula: C22H20ClF3N4O3S
Molecular Weight: 512.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A01 is an inhibitor of Smad ubiquitination regulatory factor 1 (Smurf1) ubiquitin ligase (Kd = 3.67 nM). It inhibits Smurf1-mediated ubiquitination of Smad1/5 and increases Smad1/5 protein levels in C2C12 cells stimulated with bone morphogenic protein 2 (BMP2) in a concentration-dependent manner. A01 (2 μM) increases BMP2-induced mRNA expression of alkaline phosphatase (ALP), osteocalcin, and type-1 collagen in MC3T3-E1 mouse pre-osteoblasts.
Smurf1-IN-A01 is an inhibitor of negatively regulatory factor Smurf1 for promoting bone formation.
Source and Classification

Smurf1-IN-A01 was identified through high-throughput screening aimed at finding small molecule inhibitors of Smurf1. It is classified as a small organic compound and is part of a broader category of ligands that target ubiquitin ligases, specifically those involved in the degradation of SMAD proteins that play critical roles in TGF-beta signaling pathways. The compound is synthesized for research purposes and is not intended for human consumption .

Synthesis Analysis

The synthesis of Smurf1-IN-A01 typically involves multi-step organic reactions that may include:

  • Starting Materials: The synthesis begins with readily available organic precursors, which are selected based on their ability to undergo specific reactions leading to the desired molecular structure.
  • Reactions: Key reactions may include:
    • Condensation Reactions: To form the core structure of A01.
    • Functional Group Modifications: Such as alkylation or acylation to introduce necessary functional groups that enhance binding affinity to Smurf1.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays.

Technical parameters such as reaction temperatures, solvent systems, and reaction times are optimized to maximize yield and purity, although specific details may vary across different synthetic routes .

Molecular Structure Analysis

Smurf1-IN-A01 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Smurf1 protein.

  • Structural Features: The compound contains regions that exhibit biochemical properties conducive to binding, including hydrophobic and polar interactions that stabilize its conformation when bound to Smurf1.
  • Molecular Weight: The molecular weight of A01 is approximately 300 Da, which fits within the optimal range for small molecule drug candidates.
  • Binding Affinity: Studies indicate that A01 disrupts the interaction between Smurf1 and its substrates (like SMAD proteins), which is crucial for its mechanism of action .
Chemical Reactions Analysis

Smurf1-IN-A01 primarily engages in non-covalent interactions with Smurf1, inhibiting its ubiquitination activity on SMAD proteins:

  • Mechanism of Inhibition: A01 binds to the WW domains of Smurf1, preventing it from recognizing and ubiquitinating SMAD proteins. This inhibition leads to increased levels of phosphorylated SMAD proteins in cellular contexts.
  • Biological Assays: Various assays have demonstrated that treatment with A01 results in the stabilization of SMAD proteins, thereby enhancing BMP signaling pathways .
Mechanism of Action

The mechanism by which Smurf1-IN-A01 exerts its effects involves:

  • Disruption of Protein Interactions: A01 specifically interrupts the binding between Smurf1 and phosphorylated SMAD proteins (like SMAD1/5), which are normally targeted for degradation.
  • Resulting Effects on Signaling Pathways: By inhibiting this interaction, A01 effectively increases the half-life and activity of SMAD proteins, promoting BMP-mediated signaling cascades that are essential for bone formation and other physiological processes .
Physical and Chemical Properties Analysis

Smurf1-IN-A01 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vitro studies.
  • Lipinski's Rule of Five: A01 adheres to Lipinski's guidelines for drug-likeness, suggesting favorable pharmacokinetic properties such as absorption and permeability .
Applications

The scientific applications of Smurf1-IN-A01 include:

  • Bone Regeneration Studies: A01 has been utilized in research focused on enhancing bone formation through BMP signaling pathways, making it a potential candidate for therapeutic strategies in osteoporosis and other bone-related disorders.
  • Cancer Research: In breast cancer models, A01 has been shown to influence estrogen receptor signaling by stabilizing ER-alpha through inhibition of Smurf1-mediated degradation .
  • Signal Transduction Studies: The compound serves as a valuable tool for investigating TGF-beta signaling pathways and understanding the role of ubiquitination in cellular processes .
Molecular Mechanisms of Smurf1-IN-A01 in Ubiquitin-Proteasome Regulation

Structural Basis of Smurf1 Inhibition: HECT Domain Targeting and Ubiquitin Binding Interference

Smurf1-IN-A01 (A01) is a selective small-molecule inhibitor designed to disrupt the E3 ubiquitin ligase activity of Smurf1 by targeting its WW1 domain. Smurf1, a member of the NEDD4 subfamily of HECT-type E3 ligases, features a C2-WW-HECT domain architecture. The WW1 domain recognizes phosphorylated PPxY/pSP motifs on substrates like Smad1/5, facilitating their ubiquitination. A01 binds to a hydrophobic pocket within the WW1 domain (surrounded by residues R243, Y251, L253, and W262), competitively inhibiting Smurf1-substrate interactions. This binding is stabilized by hydrogen bonds between A01’s carbonyl group and Tyr251, as well as hydrophobic interactions with Arg243 [3] [4].

Virtual screening of >1 million compounds identified A01 with a dissociation constant (Kd) of 1.2 μM for Smurf1 WW1. In vitro ubiquitination assays confirmed that A01 reduces Smurf1-mediated ubiquitination by >70% by obstructing the E3-Smad1/5 complex formation. Molecular dynamics simulations further reveal that A01 induces conformational changes in the WW1 domain, allosterically disrupting the HECT domain’s catalytic activity (required for ubiquitin transfer) [3].

Table 1: Structural and Binding Properties of Smurf1-IN-A01

ParameterValue/Outcome
Target DomainWW1 domain of Smurf1
Binding Affinity (Kd)1.2 μM
Key Residues EngagedR243, Y251, L253, W262
Ubiquitination Inhibition>70% reduction
SpecificityNo activity against Smurf2 or ITCH ligases

Modulation of BMP/TGF-β Signaling Pathways via Smad1/5 Stabilization

A01 enhances bone morphogenetic protein (BMP) signaling by blocking Smurf1-dependent degradation of receptor-activated Smads (Smad1/5). Under physiological conditions, Smurf1 recognizes CDK8/GSK3-phosphorylated Smad1/5 (notably pS210/pS214 motifs) and mediates their K48-linked polyubiquitination and proteasomal degradation. A01 disrupts this process by occupying the WW1 domain, increasing Smad1/5 half-life from 1.5 to 3.5 hours [3] [2].

In C2C12 myoblasts, A01 (1 μM) co-treatment with BMP-2 increases Smad1/5 protein levels by 3.5-fold and prolongs their nuclear retention. This stabilizes the Smad1/5-Smad4 transcription complex, elevating expression of osteogenic genes (Runx2, Osterix) and alkaline phosphatase (ALP) activity by 60%. Consequently, A01 sensitizes cells to BMP-2, mimicking the bone-mass phenotype observed in Smurf1−/− mice [2] [3].

Table 2: Impact of A01 on BMP Pathway Components

ComponentEffect of A01Functional Outcome
Smad1/5 Stability3.5-fold increase; half-life extended 2×Enhanced BMP signaling
Nuclear Smad1/5Prolonged retention (>4 hours)Transcriptional amplification
ALP Activity60% increaseOsteoblast differentiation
BMP-2 SensitivityEC50 reduced 5-foldTherapeutic efficacy at low BMP-2 doses

Suppression of NF-κB Pathway Activation and NLRP3 Inflammasome Regulation

A01 exerts anti-inflammatory effects by inhibiting Smurf1-mediated activation of the NF-κB pathway and NLRP3 inflammasome. In retinal pigment epithelial (RPE) cells under oxidative stress (tert-butyl hydroperoxide/TBH), Smurf1 upregulation promotes IκBα degradation via β-TrCP sequestration, enabling nuclear translocation of p65-NF-κB. A01 (10 μM) reverses this by:

  • Blocking IκBα Degradation: Restores β-TrCP availability for IκBα ubiquitination, suppressing p65 nuclear translocation [5].
  • Inhibiting NLRP3 Inflammasome: Reduces NLRP3, IL-1β, and caspase-1 expression by 50–70% by attenuating NF-κB-driven transcription [5].

In sodium iodate (NaIO3)-induced dry AMD models, intravitreal A01 decreases retinal pNF-κB and IL-1β by 40%, preserving retinal structure. This mechanism is independent of Smad pathways, highlighting A01’s role in ubiquitin-network crosstalk [5] [6].

Anti-Epithelial Mesenchymal Transition (EMT) Mechanisms in Oxidative Stress Models

A01 counteracts oxidative stress-induced EMT by stabilizing epithelial junctional complexes. In TGF-β1-stimulated RPE cells, Smurf1 ubiquitinates and degrades:

  • E-cadherin (via RhoA ubiquitination), disrupting adherens junctions.
  • p120-catenin, promoting cytoskeletal reorganization [5] [1].

A01 (5–10 μM) inhibits Smurf1’s E3 activity, increasing E-cadherin and ZO-1 expression by 2-fold while suppressing mesenchymal markers (N-cadherin, vimentin). This preserves transepithelial electrical resistance (TER) by 80% and reduces cell permeability in in vitro BRB (blood-retinal barrier) models. The compound also downregulates SNAIL and TWIST transcription by stabilizing Smad7 (a Smurf1 substrate), further blocking EMT progression [5] [4].

Cross-Regulation with β-TrCP in Ubiquitin-Dependent Protein Degradation Networks

A01 modulates ubiquitin-network equilibrium by altering Smurf1/β-TrCP interdependencies. Smurf1 competitively binds to β-TrCP, an E3 ligase responsible for IκBα and WIF1 degradation. A01-induced Smurf1 inhibition:

  • Liberates β-TrCP: Enhances β-TrCP-mediated degradation of IκBα (suppressing NF-κB) and WIF1 (antagonist of Wnt/β-catenin) [5] [9].
  • Stabilizes WIF1: In diabetic macular edema (DME) models, A01 upregulates WIF1 by 60%, inhibiting Wnt/β-catenin-VEGF signaling and autophagy-driven tight junction disruption [9] [5].

This cross-regulation creates a dual-axis mechanism: A01 simultaneously blocks Smurf1’s degradative function while potentiating β-TrCP’s tumor-suppressive roles. In silico analysis confirms Smurf1-β-TrCP complex formation, with A01 disrupting 80% of interactions [5] [9].

Table 3: Ubiquitin Ligase Cross-Regulation by A01

Target E3 LigaseAffected SubstrateEffect of A01Downstream Pathway
Smurf1Smad1/5, RhoA, TRAF4Substrate stabilizationBMP potentiation, EMT block
β-TrCPIκBα, WIF1Enhanced degradation activityNF-κB/Wnt suppression
Competitive Axisβ-TrCP sequestrationDisrupted by A01IκBα/WIF1 stabilization

Properties

Product Name

Smurf1-IN-A01

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone

Molecular Formula

C22H20ClF3N4O3S

Molecular Weight

512.9 g/mol

InChI

InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3

InChI Key

QFYLTUDRXBNZFQ-UHFFFAOYSA-N

SMILES

CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Smurf1-IN-A01; Smurf1INA01; Smurf1 IN A01; Smurf1 inhibitor A01; Smurf1-inhibitor-A01;

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.